2-(3,5-dimethylphenoxy)-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide is a complex organic compound that exhibits significant potential in various scientific fields, including medicinal chemistry and pharmacology. The compound features a unique molecular structure comprising a dimethylphenoxy group, a fluorobenzyl moiety, and a furan ring, linked through an acetamide functional group. This structural arrangement contributes to its diverse chemical properties and biological activities.
The compound can be synthesized from readily available precursors through established synthetic routes. Its molecular formula is C22H21ClFNO3, with a molecular weight of 401.9 g/mol. The compound is categorized under organic compounds with potential applications in drug development and biochemical research.
2-(3,5-dimethylphenoxy)-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide belongs to the class of acetamides, specifically those containing phenoxy and furan substituents. This classification is significant for understanding its reactivity and interactions with biological systems.
The synthesis of 2-(3,5-dimethylphenoxy)-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product. Analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are typically employed to monitor progress and confirm product identity.
The molecular structure of 2-(3,5-dimethylphenoxy)-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide can be represented by its IUPAC name and structural formula:
The compound's InChI Key is PYMYRLZRQXCWCE-UHFFFAOYSA-N, and its canonical SMILES representation is CC1=CC(=CC(=C1Cl)C)OCC(=O)N(CC2=CC(=CC=C2)F)CC3=CC=CO3. These structural data points are crucial for computational modeling and predicting biological interactions.
2-(3,5-dimethylphenoxy)-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide can participate in various chemical reactions:
Each reaction type requires specific conditions for optimal yield and selectivity. For instance, oxidation may necessitate acidic or basic media depending on the desired product.
The mechanism of action for 2-(3,5-dimethylphenoxy)-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide involves its interaction with specific biological targets such as enzymes or receptors. The compound may modulate enzyme activity or receptor signaling pathways by binding to active sites or allosteric sites, leading to various physiological effects.
While specific physical properties such as melting point and boiling point are not widely documented for this compound, general characteristics can be inferred based on similar compounds:
Chemical properties include stability under various pH conditions and reactivity towards electrophiles or nucleophiles due to the presence of functional groups like acetamide and phenoxy.
2-(3,5-dimethylphenoxy)-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide has potential applications in:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2